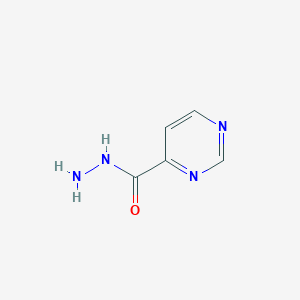

Pyrimidine-4-carbohydrazide

Descripción general

Descripción

Pyrimidine-4-carbohydrazide is an organic compound with the chemical formula C5H6N4O. It appears as a white crystalline solid and is stable at room temperature and pressure. This compound is slightly soluble in water, with solubility increasing with temperature, and is soluble in organic solvents such as ethanol and chloroform . This compound is used in various fields, including pharmaceuticals, pesticides, and dye synthesis .

Métodos De Preparación

Pyrimidine-4-carbohydrazide can be synthesized through several methods. One common method involves the reaction of 4-pyrimidinone with hydrazine . Another method includes the reaction of pyrimidine-4-carboxylic acid with N,N-carbonyldiimidazole followed by the addition of hydrazine . Industrial production often requires precise control of experimental conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Pyrimidine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrimidine-4-carboxylic acid.

Reduction: Reduction reactions can yield pyrimidine-4-carbohydrazine.

Substitution: It readily reacts with acids, bases, and metal ions. Common reagents used in these reactions include hydrazine, N,N-carbonyldiimidazole, and various acids and bases Major products formed from these reactions include pyrimidine derivatives and hydrazides.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Pyrimidine-4-carbohydrazide has emerged as an important scaffold in drug development due to its biological activities. Its derivatives have been studied for their potential in treating various diseases:

- Antimycobacterial Activity : Research indicates that this compound exhibits inhibitory effects against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment. Studies have shown that certain derivatives possess significant activity against this pathogen, suggesting their potential as new therapeutic agents in combating drug-resistant strains.

- Antibacterial Properties : The compound has demonstrated activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests its potential utility as an antibacterial agent, although further research is required to establish its efficacy compared to existing antibiotics.

- Antifungal Activity : Pyrimidine derivatives have shown promising antifungal properties, particularly against Candida albicans. The structural modifications of this compound have led to enhanced antifungal activity, indicating its potential in treating fungal infections .

- Antiprotozoal Activity : Preliminary studies suggest that this compound may be effective against protozoal infections, particularly Trypanosoma cruzi, the causative agent of Chagas disease. This area warrants further investigation to explore its full therapeutic potential.

Agricultural Applications

In agriculture, this compound has been explored for its role in developing agrochemicals:

- Herbicides and Fungicides : The compound's derivatives are being investigated for their potential as herbicides and fungicides. Their ability to inhibit specific biological pathways in plants makes them valuable in crop protection strategies, contributing to improved agricultural productivity and sustainability .

Material Science

The unique chemical properties of this compound also lend themselves to applications in material science:

- Polymer Development : Pyrimidine derivatives are utilized in the synthesis of polymers and coatings with enhanced durability and resistance to environmental factors. This is particularly beneficial for industrial applications where material performance is critical .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activities:

- Optimization of Derivatives : Studies have focused on modifying the chemical structure of this compound to enhance its potency against various targets. For instance, modifications that increase lipophilicity have been shown to improve the penetration of these compounds into bacterial cells, thereby enhancing their antimicrobial efficacy .

Case Study 1: Antimycobacterial Activity

A study on this compound derivatives revealed that specific modifications led to increased activity against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC (minimum inhibitory concentration) significantly lower than standard treatments, highlighting its potential as a novel anti-tuberculosis agent.

Case Study 2: Antifungal Efficacy

Research conducted on cinnamic acid derivatives of pyridine-4-carbohydrazide demonstrated submicromolar MIC values against Candida albicans. This study underscores the importance of structural modifications in enhancing antifungal activity and suggests pathways for future drug development targeting fungal infections .

Mecanismo De Acción

The mechanism of action of pyrimidine-4-carbohydrazide involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes and proteins, leading to its antibacterial and antiviral effects . The compound may also interfere with DNA and RNA synthesis, contributing to its biological activity .

Comparación Con Compuestos Similares

Pyrimidine-4-carbohydrazide can be compared with other similar compounds such as pyridine-4-hydrazide and imidazo[1,2-a]pyridine-6-carbohydrazide . While these compounds share some structural similarities, this compound is unique due to its specific chemical properties and broader range of applications in pharmaceuticals and industrial processes .

Actividad Biológica

Pyrimidine-4-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its role as an inhibitor in various enzymatic pathways, its anticancer properties, and its potential as an antimicrobial agent.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with hydrazine or hydrazones. The compound's structure allows for modifications that can enhance its biological activity, making it a versatile scaffold in drug design.

1. Anticancer Activity

This compound derivatives have shown promising results as anticancer agents. Research indicates that certain derivatives act as inhibitors of histone demethylases, which are critical in regulating gene expression associated with cancer progression. For instance, a novel pyrimidine-4-carboxylic acid derivative demonstrated significant inhibitory activity against histone demethylases, suggesting potential applications in treating various cancers, including lung and prostate cancer .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Cancer Type |

|---|---|---|---|

| Pyrimidine-4-carboxamide | Histone demethylase | 0.04 | Lung Cancer |

| Compound X | Histone demethylase | 0.03 | Prostate Cancer |

| Compound Y | Histone demethylase | 0.05 | Bladder Cancer |

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this compound showed zones of inhibition ranging from 22 to 33 mm against various bacterial strains, including E. coli and S. aureus .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 30 |

| Compound B | S. aureus | 33 |

| Compound C | Pseudomonas aeruginosa | 25 |

3. Inhibition of Enzymatic Activity

Recent studies have focused on the compound's ability to inhibit enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways related to emotional behavior and neuroprotection. This compound derivatives have been identified as potent inhibitors with sub-micromolar potency .

Table 3: Inhibition Potency of this compound Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound D | NAPE-PLD | 72 |

| Compound E | NAPE-PLD | 50 |

Case Studies

- Histone Demethylase Inhibition : A study explored the effects of this compound derivatives on RBP2, a histone demethylase overexpressed in lung cancer cells. Genetic knockdown of RBP2 resulted in inhibited growth and metastasis of these cells, highlighting the potential therapeutic applications of these compounds in oncology .

- Antibacterial Efficacy : In vitro studies demonstrated that certain pyrimidine derivatives exhibited excellent antibacterial activity against resistant strains of bacteria, making them candidates for further development as new antibiotics .

Propiedades

IUPAC Name |

pyrimidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-3-8-4/h1-3H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTQBXDLKZTWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332841 | |

| Record name | pyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-54-7 | |

| Record name | pyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is pyrimidine-4-carbohydrazide used in synthesizing single-molecule magnets?

A1: this compound serves as a building block for creating Schiff base ligands, which are then used to form complexes with lanthanide ions like Dysprosium (Dy3+). [, ] Specifically, it reacts with aldehyde derivatives to form the Schiff base. This Schiff base acts as a multidentate ligand, coordinating with Dy3+ ions to form dinuclear complexes. [, ] The choice of coordinated anions during this process can subtly influence the magnetic properties of the resulting Dy2 complexes by affecting the coordination geometry around the Dy3+ ions. []

Q2: What is the impact of coordinated anions on the magnetic properties of the Dy2 complexes derived from this compound?

A2: Research has shown that even though the Dy3+ ions in these complexes may have the same N2O5 coordination environment, the specific coordinated anions (e.g., NO3- vs. AcO-) can lead to different coordination configurations—triangular dodecahedron vs. biaugmented trigonal prism, respectively. [] This difference in geometry affects the magnetic interactions within the complex. Both configurations can exhibit single-molecule magnet behavior at 0 Oe, but with varying Ueff/k values, indicating the energy barrier for magnetization reversal. []

Q3: Can this compound be used to synthesize compounds with biological activity?

A3: Yes, this compound can react with other building blocks to form pyrazolyl-pyrimidine hybrids that have shown potential as enzyme inhibitors. [] For example, reacting it with 6-aryl-2-(methylthio)pyrimidine-4-carbohydrazides and specific enones can yield compounds with selective inhibitory activity for butyrylcholinesterase (BChE). [] This enzyme is a potential therapeutic target for various neurological disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.